2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide
Description
This compound is an acetamide derivative featuring a methoxy group, a phenyl substituent, and a 3-oxo-3,4-dihydroquinoxalin-2-yl moiety.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVSSIDWJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Functionalization of the Quinoxaline Ring
The phenylacetamide side chain is introduced via nucleophilic substitution or amide coupling at the quinoxaline's 2-position.
-
Key Reactions :
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling of aryl halides (e.g., 2-chloroquinoxaline) with amines .
-
Phase-Transfer Catalysis : Use of BTBA (2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid) and K₂CO₃ in DMF facilitates alkylation of quinoxalinone with chloroacetamides (e.g., 2-chloro-N-(substituted phenyl)acetamide) .
-
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Quinoxaline formation | o-Phenylenediamine + ethyl pyruvate, reflux | 60–75% | |
| Amide coupling | Chloroacetamide, K₂CO₃, DMF, 80°C | 70–85% |
Chemical Transformations and Stability
-
Hydrolysis : The acetamide linkage is susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives .
-
Oxidation : The 3-oxo group may undergo further oxidation to form quinoxaline-2,3-dione derivatives, though steric hindrance could limit reactivity .
Biological Activity and Reactivity
While not directly studied, structurally related quinoxaline-acetamide hybrids exhibit:
-
VEGFR-2 Inhibition : Piperazinylquinoxaline derivatives inhibit kinase activity (IC₅₀: 0.19–0.60 µM) .
-
Antifungal Activity : Pyrimidinone-acetamide analogs show efficacy via thiol-mediated mechanisms .
Analytical Characterization
-
¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.8 ppm), amide NH (δ ~9.5 ppm), and quinoxaline aromatic protons (δ 7.2–8.1 ppm) .
-
X-ray Crystallography : Confirms L-shaped molecular conformation and intramolecular H-bonding (e.g., N–H⋯O) .
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural characteristics to 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide exhibit significant anticancer properties.
Case Studies
-
In vitro Studies :
- A series of quinoxaline derivatives were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that several compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Mechanism of Action :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
Findings
- Broad-spectrum Activity :
-
Potential Applications :
- Given the rising issue of antibiotic resistance, compounds with dual-action (anticancer and antimicrobial) properties could be valuable in developing new therapeutic agents.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound.
Insights
-
Targeting Metabolic Pathways :
- Research indicates that similar compounds may inhibit enzymes critical in metabolic pathways associated with disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Structural Activity Relationship :
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
- Heterocyclic Core Influence: The quinoxaline core (target compound) is structurally distinct from benzoxazinone () and benzothiazole (). These cores influence solubility, binding affinity, and biological targets. For example, benzoxazinones in are ROR-gamma modulators, while quinoxalines may target kinases .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase logP and reduce aqueous solubility (logSw = -3.35 in ). Methoxy or phenoxy groups enhance lipophilicity but may improve metabolic stability .
- Synthesis Challenges: Microwave-assisted synthesis () yields 19% for benzothiazoles, while traditional methods for quinoxaline analogs () achieve 51–65% yields, suggesting steric or electronic challenges with bulky substituents .
Physicochemical and Structural Insights
- Hydrogen Bonding: Quinoxaline analogs () have 8 hydrogen bond acceptors and 2 donors, influencing solubility and protein interactions. Polar surface areas (~77 Ų) suggest moderate permeability .
- Stereochemical Complexity : Racemic mixtures (e.g., ) complicate pharmacological profiling, necessitating enantiomer-specific studies .
Research Findings and Trends
- Substituent Optimization : Halogenated phenyl groups () improve antibacterial activity but reduce synthetic yields. Nitro groups enhance reactivity but may increase toxicity .
- Therapeutic Diversification: The shift from quinoxaline to benzoxazinone cores () exemplifies scaffold-hopping strategies to explore new biological targets .
Biological Activity
The compound 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a derivative of quinoxaline, a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.43 g/mol. The compound features a methoxy group, a quinoxaline moiety, and an acetamide structure, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N3O3 |
| Molecular Weight | 374.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial strains.
In Vitro Studies : In a study assessing the antimicrobial efficacy of quinoxaline derivatives, it was found that similar compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These results suggest that the target compound may also possess comparable antimicrobial properties.
The antimicrobial mechanism of quinoxaline derivatives often involves the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). For example, related compounds demonstrated IC50 values for DNA gyrase inhibition between 12.27–31.64 μM and for DHFR between 0.52–2.67 μM . This dual inhibitory action could explain the enhanced efficacy against resistant strains.
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Case Studies
- Synergistic Effects with Antibiotics : A study highlighted the synergistic effects of quinoxaline derivatives with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs when combined . This finding underscores the potential for developing combination therapies using this compound.
- Non-Toxicity Profile : Hemolytic assays indicated that related derivatives exhibited low hemolytic activity (% lysis ranging from 3.23 to 15.22%), suggesting a favorable safety profile for further development .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL |
| DNA Gyrase Inhibition | IC50: 12.27 - 31.64 μM |
| DHFR Inhibition | IC50: 0.52 - 2.67 μM |
| Hemolytic Activity | % Lysis: 3.23 - 15.22% |
Q & A
Q. What are the typical synthetic routes for 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of the quinoxaline core. A common approach includes:
Core Formation : Condensation of benzene-1,2-diamine with a 1,2-dicarbonyl compound (e.g., ninhydrin) under mild conditions to form the 3-oxo-3,4-dihydroquinoxaline scaffold .
Functionalization : Introduction of the 2-methoxy-2-phenylacetamide group via nucleophilic substitution or amide coupling. For example, reacting the quinoxaline intermediate with 2-methoxy-2-phenylacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF .
Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Key reagents include acetylenic esters, DMF as a solvent, and activating agents like carbonyldiimidazole .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy singlet at δ 3.6–3.8 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbon backbone .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and quinoxaline N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀N₂O₃: 384.1473) .
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement (e.g., bond angles, dihedral angles) .
Q. What functional groups are critical for its biological activity?
- Methodological Answer :
- Quinoxaline Core : Essential for binding to biological targets (e.g., enzyme active sites) via π-π stacking and hydrogen bonding .
- Methoxy Group : Enhances solubility and modulates electronic effects on the aromatic ring .
- Phenylacetamide Side Chain : Influences steric bulk and hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Reaction Conditions :
- Temperature : Maintain 50–60°C during amide coupling to balance reaction rate and side-product formation .
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .
- Catalysts : Employ Pd/C or CuI for cross-coupling steps to enhance efficiency .
- Workflow Validation : Monitor reactions via TLC (silica gel, UV detection) and optimize purification gradients .
Q. How do structural analogs compare in biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Table :
| Compound Modification | Biological Activity | Key Reference |
|---|---|---|
| 4-Fluorophenoxy substituent | Enhanced antimicrobial | |
| Chlorophenyl group | Antitumor activity | |
| Nitrobenzoyl substitution | Anti-inflammatory |
- Analysis : Fluorine and methoxy groups improve target affinity, while nitro groups increase cytotoxicity .
Q. How to resolve contradictions in biological assay data?
- Methodological Answer :
- Assay Validation :
Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., 3–5 independent assays) .
Control Experiments : Use known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Structural Confounders : Check for batch-to-batch purity variations (HPLC >98%) and stereochemical inconsistencies (e.g., chiral centers) .
Q. What computational methods predict its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ROR-gamma (PDB ID: 6QHR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR Models : Corinate substituent hydrophobicity (logP) with inhibitory activity (R² >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
